2-(3-Hydroxy-3-methylpyrrolidin-1-yl)benzaldehyde
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Overview
Description
2-(3-Hydroxy-3-methylpyrrolidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . This compound features a benzaldehyde moiety attached to a pyrrolidine ring, which is further substituted with a hydroxy and a methyl group. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-3-methylpyrrolidin-1-yl)benzaldehyde typically involves the reaction of benzaldehyde derivatives with pyrrolidine derivatives under controlled conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the desired product . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxy-3-methylpyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures, solvents, and reaction times .
Major Products
The major products formed from these reactions include various substituted benzaldehydes, alcohols, and carboxylic acids, depending on the reaction pathway chosen .
Scientific Research Applications
2-(3-Hydroxy-3-methylpyrrolidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug discovery and development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-3-methylpyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and benzaldehyde moiety contribute to its binding affinity and reactivity with various enzymes and receptors. The compound’s effects are mediated through its ability to form stable complexes with these targets, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
Benzaldehyde: A common aromatic aldehyde used as a precursor in organic synthesis.
3-Hydroxy-3-methylpyrrolidine: A derivative of pyrrolidine with similar structural features
Uniqueness
2-(3-Hydroxy-3-methylpyrrolidin-1-yl)benzaldehyde is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H15NO2 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-(3-hydroxy-3-methylpyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-12(15)6-7-13(9-12)11-5-3-2-4-10(11)8-14/h2-5,8,15H,6-7,9H2,1H3 |
InChI Key |
WHHXRJUBMRMYSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)C2=CC=CC=C2C=O)O |
Origin of Product |
United States |
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